molecular formula C22H25N5O4S B6564261 4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946221-67-6

4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6564261
CAS No.: 946221-67-6
M. Wt: 455.5 g/mol
InChI Key: PKHIXDQQEIXXLK-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H25N5O4S and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.16272547 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide , also known by its IUPAC name, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a sulfonamide group, a methoxy group, and a morpholine ring, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C23H27N5O4SC_{23}H_{27}N_{5}O_{4}S with a molecular weight of approximately 469.6g/mol469.6\,g/mol. The presence of functional groups such as the sulfonamide and morpholine rings is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), a substrate essential for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antibacterial agent.

Key Mechanisms:

  • Sulfonamide Moiety: Inhibits dihydropteroate synthase, interfering with folate synthesis in bacteria.
  • Morpholine Ring: May enhance binding to various biological targets, potentially increasing the compound's pharmacological efficacy.

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

Case Studies

Several case studies highlight the biological activity of sulfonamide derivatives:

  • A study involving 4-(2-aminoethyl)-benzenesulfonamide demonstrated significant changes in perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-Methoxy-N-(pyrimidinyl)benzenesulfonamideContains methoxy and sulfonamide groupsLacks morpholine ring
4-Amino-N-(pyrimidinyl)benzenesulfonamideSimilar sulfonamide coreDifferent amino substitutions
6-Methyl-N-(morpholinophenyl)benzenesulfonamideIncludes morpholine but different substituentsVariations in aromatic rings

This table illustrates how the specific arrangement of functional groups in this compound may enhance its biological activity compared to other compounds in this class.

Properties

IUPAC Name

4-methoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-16-15-21(27-11-13-31-14-12-27)25-22(23-16)24-17-3-5-18(6-4-17)26-32(28,29)20-9-7-19(30-2)8-10-20/h3-10,15,26H,11-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHIXDQQEIXXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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